1,3-Dithiol-2-one
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Overview
Description
1,3-Dithiol-2-one: is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It serves as a precursor for various chemical reactions and is used in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium compounds (RLi) and Grignard reagents (RMgX) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .
Comparison with Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiol-2-one but lacks the oxygen atom in the ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms in adjacent positions.
Uniqueness: this compound is unique due to its ability to undergo reversible ring-opening reactions, making it a valuable compound for trapping small molecules and for use in various chemical transformations .
Properties
IUPAC Name |
1,3-dithiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLWHCFLMXGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2OS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177709 |
Source
|
Record name | 1,3-Dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-40-1 |
Source
|
Record name | 1,3-Dithiol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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